molecular formula C12H13NO B2660187 2,7,8-Trimethyl-4-quinolinol CAS No. 449199-19-3

2,7,8-Trimethyl-4-quinolinol

Cat. No. B2660187
CAS RN: 449199-19-3
M. Wt: 187.242
InChI Key: UXTKZNADIFVKBK-UHFFFAOYSA-N
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Description

2,7,8-Trimethyl-4-quinolinol is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC1=C(C2=C(C=C1)C(=O)C=C(N2)C)C . This indicates the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms in the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.24 . Its molecular formula is C12H13NO . More specific physical and chemical properties are not available in the search results.

Mechanism of Action

The mechanism of action of 2,7,8-Trimethyl-4-quinolinol is not fully understood. This compound is known to form complexes with metal ions, which can affect their reactivity and biological activity. This compound can also act as a radical scavenger, which can protect cells from oxidative damage. This compound has been shown to inhibit the growth of cancer cells and bacteria, although the exact mechanism is not clear.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has been shown to inhibit the growth of cancer cells and bacteria. This compound has also been shown to have neuroprotective effects, which can protect neurons from damage. This compound has been shown to enhance the immune system and improve the liver function.

Advantages and Limitations for Lab Experiments

2,7,8-Trimethyl-4-quinolinol has several advantages for lab experiments. This compound is a stable compound that is easy to handle and store. This compound is also a versatile compound that can be used in various types of experiments. However, this compound also has some limitations. This compound can be toxic at high concentrations, which can limit its use in certain experiments. This compound can also interfere with some assays, which can affect the accuracy of the results.

Future Directions

There are several future directions for the research of 2,7,8-Trimethyl-4-quinolinol. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential use of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop new methods for the synthesis of this compound and its derivatives. Finally, another direction is to study the environmental impact of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research. This compound has various applications in chemistry, biology, and environmental science. This compound has several advantages for lab experiments, but also has some limitations. This compound has several future directions for research, which can lead to new discoveries and applications.

Synthesis Methods

2,7,8-Trimethyl-4-quinolinol can be synthesized using various methods. One of the most common methods is the Skraup synthesis, which involves the condensation of aniline, glycerol, and sulfuric acid with a quinoline derivative. Another method is the Pfitzinger reaction, which involves the reaction of a quinoline derivative with an aldehyde in the presence of an acid catalyst. This compound can also be synthesized using the Friedländer synthesis, which involves the reaction of an amino ketone with an aldehyde in the presence of an acid catalyst.

Scientific Research Applications

2,7,8-Trimethyl-4-quinolinol has been widely used in scientific research due to its unique properties. This compound has been used as a chelating agent for metal ions such as copper, iron, and zinc. This compound has also been used as a fluorescent probe for metal ions and as a pH indicator. This compound has been used in the synthesis of various compounds such as dyes, pharmaceuticals, and agrochemicals. This compound has also been used in the analysis of environmental samples such as water and soil.

properties

IUPAC Name

2,7,8-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-5-10-11(14)6-8(2)13-12(10)9(7)3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTKZNADIFVKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

449199-19-3
Record name 449199-19-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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